
3'-Deoxy-3'-oxo-2',5'-bis-O-(triphenylmethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is a synthetic derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of triphenylmethyl (trityl) protecting groups at the 2’ and 5’ positions and a ketone group at the 3’ position. The molecular formula of this compound is C47H38N2O6, and it has a molecular weight of 726.81 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of uridine’s hydroxyl groups with triphenylmethyl groups, followed by oxidation at the 3’ position to introduce the ketone functionality. The reaction conditions often involve the use of trityl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl groups. The oxidation step can be achieved using reagents like Dess-Martin periodinane or other mild oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The ketone group at the 3’ position can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Further oxidized derivatives of the ketone group
Reduction: 3’-Hydroxy-2’,5’-bis-O-(triphenylmethyl)uridine
Substitution: Deprotected uridine derivatives
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the context of nucleoside analog-based therapies.
Industry: Utilized in the development of novel pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is primarily related to its ability to interact with nucleic acids. The compound can be incorporated into RNA, potentially altering its structure and function. The presence of the trityl protecting groups can also influence the compound’s interactions with enzymes and other biomolecules, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,5’-Di-O-trityluridine: Similar structure but lacks the ketone group at the 3’ position.
3’-Deoxy-3’-oxo-uridine: Lacks the trityl protecting groups at the 2’ and 5’ positions.
3’-Azido-3’-deoxy-5’-O-triphenylmethylthymidine: Contains an azido group instead of a ketone group and is used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the trityl protecting groups and the ketone functionality. This unique structure allows for specific interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C47H38N2O6 |
|---|---|
Molekulargewicht |
726.8 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-4-oxo-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChI-Schlüssel |
FUUUXAKGRKGOHR-QSBCFWLISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(=O)[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(=O)C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


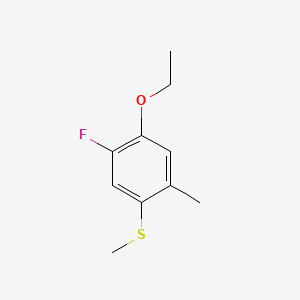
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)

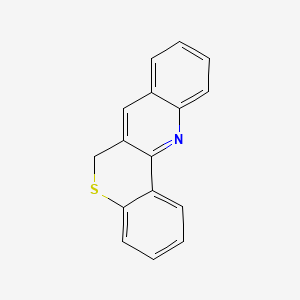
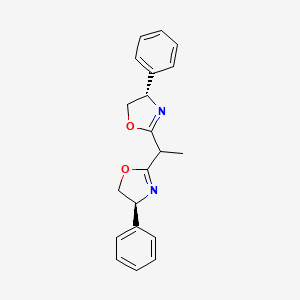
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
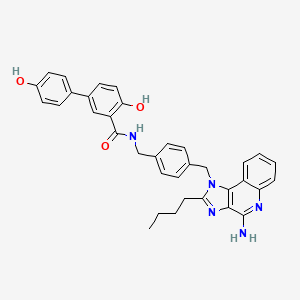
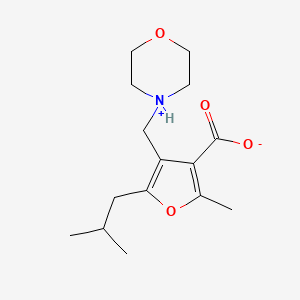


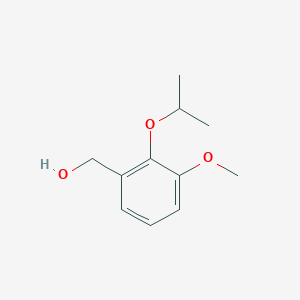

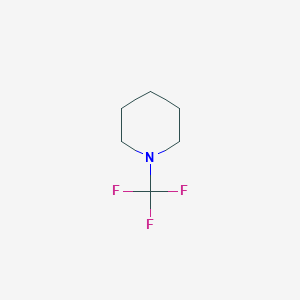
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
